5,7,8-Trifluoroquinoline
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Overview
Description
5,7,8-Trifluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,7,8-Trifluoroquinoline can be synthesized through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. One common method involves the Skraup reaction, where 2,3,4,5-tetrafluoroaniline is reacted with glycerol, crotonaldehyde, or methyl vinyl ketone . Another approach involves the treatment of 6-trifluoromethyl-5,7,8-trifluoroquinoline with Me2PSiMe3, resulting in a mixture of dimethylphosphano derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Skraup reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the selective fluorination of the quinoline ring, minimizing by-products and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions: 5,7,8-Trifluoroquinoline undergoes various chemical reactions, including nucleophilic substitution, cross-coupling reactions, and cycloaddition reactions. These reactions are facilitated by the presence of fluorine atoms, which enhance the reactivity of the quinoline ring .
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium hydroxide, and ammonia are commonly used nucleophiles that replace fluorine atoms in the quinoline ring.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions with organometallic reagents are frequently employed to introduce various functional groups into the quinoline structure.
Major Products: The major products formed from these reactions include substituted quinolines with enhanced biological activity and unique chemical properties. For example, treatment with Me2PSiMe3 results in dimethylphosphano derivatives .
Scientific Research Applications
5,7,8-Trifluoroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7,8-Trifluoroquinoline involves its interaction with specific molecular targets and pathways. For instance, fluoroquinolones, a related class of compounds, inhibit DNA synthesis by stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This mechanism is crucial for their antibacterial activity.
Comparison with Similar Compounds
- 5,6,8-Trifluoroquinoline
- 5,7-Difluoroquinoline
- 5,7,8-Trifluoro-2-phenylquinoline
- 5,7,8-Trifluoro-6-trifluoromethylquinoline
Comparison: 5,7,8-Trifluoroquinoline is unique due to the specific positioning of fluorine atoms, which significantly influences its reactivity and biological activity.
Properties
Molecular Formula |
C9H4F3N |
---|---|
Molecular Weight |
183.13 g/mol |
IUPAC Name |
5,7,8-trifluoroquinoline |
InChI |
InChI=1S/C9H4F3N/c10-6-4-7(11)8(12)9-5(6)2-1-3-13-9/h1-4H |
InChI Key |
VDXTXHDHETZFBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2F)F)F)N=C1 |
Origin of Product |
United States |
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